2-Fluoro-3'-methyl-1,1'-biphenyl

Beschreibung

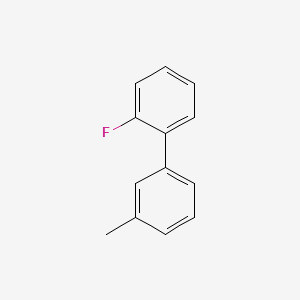

2-Fluoro-3'-methyl-1,1'-biphenyl is a biphenyl derivative characterized by a fluorine substituent at the 2-position of one aromatic ring and a methyl group at the 3'-position of the adjacent ring. Its molecular formula is C₁₃H₁₁F, with a molecular weight of 186.22 g/mol. The compound’s structure combines the planar biphenyl framework with electronic and steric modifications from its substituents. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, while the methyl group donates electron density through hyperconjugation.

The compound’s structural simplicity and bifunctional substitution make it a valuable intermediate in organic synthesis, particularly for drug development where fluorine and methyl groups are common pharmacophores.

Eigenschaften

CAS-Nummer |

76350-77-1 |

|---|---|

Molekularformel |

C13H11F |

Molekulargewicht |

186.22 g/mol |

IUPAC-Name |

1-fluoro-2-(3-methylphenyl)benzene |

InChI |

InChI=1S/C13H11F/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9H,1H3 |

InChI-Schlüssel |

BUIPKDFUVKLJTF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Effects

- Fluorine vs. Methoxy Groups : The 2,2'-difluoro-3,3'-dimethoxy-1,1'-biphenyl (Elagolix impurity) exhibits stronger electron-withdrawing effects from fluorine and electron-donating effects from methoxy groups compared to this compound. Methoxy groups (-OCH₃) are more polarizable than methyl (-CH₃), enhancing solubility in polar solvents .

- This contrasts with the single fluorine and methyl groups in this compound, which allow for more conformational flexibility.

Pharmacological Relevance

- Drug Impurities: Both this compound and 2,2'-difluoro-3,3'-dimethoxy-1,1'-biphenyl are linked to drug synthesis pathways. The latter is a known impurity in Elagolix, a gonadotropin-releasing hormone antagonist, highlighting the importance of substituent patterns in byproduct formation during synthesis .

- Genotoxic Potential: Impurity-A from Azilsartan shares a biphenyl core but features a benzo[d]imidazole moiety and carbamimidoyl group, which introduce genotoxic risks absent in simpler biphenyls like this compound .

Analytical Challenges

- Detection Methods : While Impurity-A and Impurity-B in Azilsartan require LC-MS/MS for trace-level quantification due to their complexity , simpler biphenyls like this compound can often be analyzed via standard HPLC or GC methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-3'-methyl-1,1'-biphenyl, and how can reaction yields be improved?

- Methodological Answer : The synthesis of biphenyl derivatives often employs cross-coupling reactions such as Suzuki-Miyaura, leveraging palladium catalysts. For this compound, start with halogenated precursors (e.g., 2-fluoroiodobenzene and 3-methylphenylboronic acid). Optimize conditions using a Pd(PPh₃)₄ catalyst system in a 1:1 mixture of THF/water at 80°C for 12 hours. Monitor yields via HPLC and adjust catalyst loading (0.5–2 mol%) to mitigate side reactions like homocoupling. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (1 mol%) |

| Solvent | THF/H₂O (1:1) |

| Temperature | 80°C |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry (fluorine and methyl substituents cause distinct splitting patterns). Fluorine’s electronegativity induces downfield shifts in adjacent protons. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. Fluorine’s high electron density may require longer exposure times during data collection. Compare experimental data with PubChem’s computed InChI/SMILES descriptors for validation .

Q. How can researchers screen the biological activity of this compound in vitro?

- Methodological Answer : Prioritize assays targeting fluorinated biphenyls’ known interactions (e.g., enzyme inhibition, receptor binding). Use fluorescence polarization assays for kinase inhibition or surface plasmon resonance (SPR) for affinity measurements. Include controls with non-fluorinated analogs to isolate fluorine’s electronic effects. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound using SHELX programs?

- Methodological Answer : Fluorine’s high electron density can cause anisotropic displacement parameters, complicating refinement. Use SHELXL’s TWIN and HFLS commands to model disorder or twinning. For weak diffraction, collect high-resolution data (d ≤ 0.8 Å) at synchrotron facilities. Validate thermal parameters with PLATON’s ADDSYM to detect missed symmetry .

Q. How should researchers address contradictory data in biological assays involving fluorinated biphenyl derivatives?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., pH sensitivity of fluorine’s hydrogen-bonding capacity). Replicate assays in orthogonal systems (e.g., ITC alongside SPR). For cell-based studies, validate target engagement via CRISPR knockouts. Use molecular dynamics (MD) simulations to probe fluorine’s role in ligand-receptor interactions .

Q. What computational strategies predict the reactivity and stability of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs) and identify reactive sites. Solvent effects can be modeled with COSMO-RS. Compare activation energies for fluorinated vs. non-fluorinated analogs to assess steric/electronic impacts. Validate with kinetic isotope effect (KIE) studies .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

- Methodological Answer : Systematically vary substituents at the 3’-methyl and 2-fluoro positions. Introduce bioisosteres (e.g., trifluoromethyl for methyl) to modulate lipophilicity. Use Free-Wilson analysis to quantify substituent contributions. Prioritize derivatives with ClogP < 5 and topological polar surface area (TPSA) < 60 Ų for drug-likeness .

- Example Derivatives :

| Derivative | Modification | Application |

|---|---|---|

| 2-Fluoro-3’-CF₃ | Increased electron withdrawal | Enzyme inhibition |

| 2-Cl-3’-CH₃ | Halogen bonding | Receptor antagonism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.